4-Methyl-5-pentylindolo[2,3-b]quinoxaline
Description
Historical Context and Emergence of the Indolo[2,3-b]quinoxaline Scaffold
The study of quinoxaline (B1680401) derivatives dates back to the 19th century, but the focused exploration of the indolo[2,3-b]quinoxaline core is a more recent development, driven by the discovery of its presence in compounds with notable biological activities. rsc.orgnih.gov The core structure, a fusion of an indole (B1671886) and a quinoxaline moiety, has been a subject of interest due to its structural similarity to naturally occurring alkaloids with potent biological effects, such as cryptolepine (B1217406) and ellipticine. imist.ma Early synthetic efforts were often complex, but modern methodologies, including palladium-catalyzed reactions, have made this scaffold more accessible for research. rsc.org
Significance of Fused Quinoxaline Heterocycles in Medicinal Chemistry and Material Science
Fused quinoxaline heterocycles, including the indolo[2,3-b]quinoxaline system, are of paramount importance in both medicinal chemistry and material science. In the realm of medicine, these compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and antidiabetic properties. mdpi.comnih.gov The planar nature of the indolo[2,3-b]quinoxaline ring system allows it to intercalate with DNA, a mechanism that is often responsible for its potent cytotoxic effects against cancer cells. nih.gov
In material science, the unique photophysical and electronic properties of fused quinoxalines make them valuable components in the development of organic electronics. rsc.org Their rigid and conjugated structure facilitates charge transport and separation, leading to applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as organic semiconductors. rsc.orgrsc.org The indolo[2,3-b]quinoxaline scaffold has also been investigated for its potential use in nonaqueous redox flow batteries, highlighting its versatility. acs.orgnih.govnih.gov
Overview of Structural Diversity within Indolo[2,3-b]quinoxaline Derivatives
The indolo[2,3-b]quinoxaline core allows for extensive structural modifications, leading to a vast library of derivatives with diverse properties. Substitutions can be introduced at various positions on both the indole and quinoxaline rings, as well as on the nitrogen atom of the indole moiety. These modifications can significantly influence the compound's biological activity, solubility, and electronic properties.
Recent synthetic strategies have focused on creating libraries of these derivatives through methods like the Buchwald-Hartwig cross-coupling reaction followed by intramolecular cyclodehydrogenation. researchgate.net This has enabled the systematic exploration of structure-activity relationships. For instance, the introduction of different alkyl or aryl groups at the N6 position of the indole ring can modulate the compound's interaction with biological targets or its performance in electronic devices. acs.orgnih.gov
Rationale for Investigating 4-Methyl-5-pentylindolo[2,3-b]quinoxaline within this Class
The specific compound, this compound, represents a particular substitution pattern within the broader class of indolo[2,3-b]quinoxalines. The rationale for investigating this derivative stems from the established importance of its core structure and the desire to understand how specific substituents influence its properties.
The methyl group at the 4-position and the pentyl group at the 5-position are expected to impact the molecule's lipophilicity and steric profile. These modifications can affect its solubility, membrane permeability, and interactions with biological macromolecules. By studying the unique characteristics of this compound, researchers can gain further insights into the structure-property relationships that govern the behavior of this important class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-methyl-6-pentylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-3-4-7-13-23-19-14(2)9-8-10-15(19)18-20(23)22-17-12-6-5-11-16(17)21-18/h5-6,8-12H,3-4,7,13H2,1-2H3 |
InChI Key |
MUQLUQZTWGLEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Methyl 5 Pentylindolo 2,3 B Quinoxaline and Analogous Scaffolds
Classical Approaches for Indolo[2,3-b]quinoxaline Core Construction
Traditional methods for constructing the indolo[2,3-b]quinoxaline scaffold have been foundational in heterocyclic chemistry. These approaches typically involve the condensation of two precursor molecules to form the tetracyclic system.
Condensation Reactions of Aryl-1,2-diamines with Indoline-2,3-diones (Isatins)
The most frequently employed synthetic route to indolo[2,3-b]quinoxalines is the condensation reaction of an indoline-2,3-dione (isatin) with an ortho-phenylenediamine. researchgate.net This reaction, often catalyzed by a Brønsted acid like acetic acid, involves the formation of two new carbon-nitrogen bonds in a cyclocondensation process. researchgate.netrsc.orgbenthamscience.com The first synthesis of the parent indolo[2,3-b]quinoxaline by Marchlewski utilized this method with acetic acid as the catalyst. rsc.org
To synthesize a target molecule like 4-Methyl-5-pentylindolo[2,3-b]quinoxaline, appropriately substituted precursors are required. For instance, the reaction would involve a 4-methyl-substituted ortho-phenylenediamine and a 5-pentyl-substituted isatin. The general reaction is versatile, and various substituted isatins and diamines can be used to generate a library of derivatives. benthamscience.comchalcogen.ro The reaction conditions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. benthamscience.commdpi.com Recent advancements have explored green synthesis approaches, such as performing the condensation in water without a catalyst, where the product may precipitate directly from the reaction mixture. semanticscholar.org
| Reactant 1 (Isatin Derivative) | Reactant 2 (Aryl-1,2-diamine) | Catalyst/Solvent | Product | Reference |
| Isatin | o-phenylenediamine (B120857) | Acetic Acid | 6H-Indolo[2,3-b]quinoxaline | rsc.org |
| 5-Nitroisatin | o-phenylenediamine | Acetic Acid | 2-Nitro-6H-indolo[2,3-b]quinoxaline | bohrium.com |
| Substituted Isatins | o-phenylenediamine | Copper-doped CdS nanoparticles | Substituted Indolo[2,3-b]quinoxalines | researchgate.net |
| 1,2-Dicarbonyls | Phenylene 1,2-diamines | Rose Bengal (photoredox) / Visible Light | Quinoxaline (B1680401) Derivatives | researchgate.net |
| Benzil | o-phenylenediamine | Alumina-Supported Molybdophosphovanadates / Toluene | 2,3-Diphenylquinoxaline | nih.gov |
Annulation of Indole (B1671886) Moieties to Quinoxaline Cores
An alternative classical strategy involves the annulation, or ring-forming reaction, of an indole moiety onto a pre-existing quinoxaline core. This approach can be achieved through various means, often involving the cyclization of a suitably functionalized quinoxaline. For example, a 2,3-dihaloquinoxaline can serve as a starting point for building the indole ring system. rsc.org Another method involves the cyclization of o-phenylenediamine with 1-acetyl-2-bromo-3-indolinone to form the indolo[2,3-b]quinoxaline structure. rsc.org
More recent, metal-free methods have been developed for the substitution of quinoxalines with indoles using Brønsted acids, which can then be cyclized to form indolocarbazole-quinoxaline scaffolds, a related class of compounds. rsc.org These methods highlight the ongoing development of classical-style reactions with improved conditions and broader substrate scope.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including indolo[2,3-b]quinoxalines. researchgate.net These methods offer high efficiency, functional group tolerance, and novel pathways for bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, Suzuki–Miyaura Coupling)
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indolo[2,3-b]quinoxaline synthesis is well-documented. rsc.orgnih.gov
Buchwald-Hartwig Amination is a powerful method for forming C-N bonds. youtube.comyoutube.com This reaction can be used to construct the indolo[2,3-b]quinoxaline core through intramolecular cyclization. For instance, a 2-(hetero)aryl-substituted quinoxaline can undergo an intramolecular SNH reaction, facilitated by the principles of Buchwald-Hartwig coupling, to form the final ring. researchgate.net This strategy has been used to create various derivatives, including thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines. researchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. youtube.comyoutube.com
Suzuki-Miyaura Coupling is a versatile C-C bond-forming reaction that can be used to build the indolo[2,3-b]quinoxaline scaffold or to functionalize it. nih.govnih.gov One two-step approach involves an initial Suzuki coupling of 2,3-dibromoquinoxaline (B1596595) with an appropriate boronic acid, followed by a subsequent palladium-catalyzed annulation via C-N coupling with an amine. rsc.orgrsc.org This allows for the introduction of various substituents. For example, to obtain the pentyl group in this compound, a pentylboronic acid could be used in the Suzuki coupling step. The reaction is known for its mild conditions and tolerance of diverse functional groups. nih.gov
| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Reference |
| Suzuki Coupling / Annulation | 2,3-Dibromoquinoxaline, Arylboronic acids, Amines | Pd(OAc)2, SPhos, K3PO4 | Two-step synthesis of substituted indolo[2,3-b]quinoxalines. | rsc.org |
| Buchwald-Hartwig / SNH | 2-(Hetero)aryl-substituted quinoxalines | Palladium catalyst | Intramolecular cyclodehydrogenation to form the indole ring. | researchgate.net |
| C-H Olefination/Cyclization | Quinoxaline derivatives, Alkenes | Pd(OAc)2 | Regioselective synthesis of indolo[1,2-a]quinoxalines. | nih.gov |
| Suzuki-Miyaura Coupling | Unprotected ortho-bromoanilines, Boronic esters | CataXCium A Pd G3 | Diversification of ortho-substituted anilines. | nih.gov |
Copper-Promoted/Catalyzed Transformations (e.g., Ullmann Protocols, CuAAC)
Copper-catalyzed reactions represent another important class of modern synthetic methods. They are often more economical than palladium-based systems.
Ullmann Protocols are classic copper-catalyzed reactions for forming C-N and C-O bonds. organic-chemistry.org Modified Ullmann reactions have been applied to the synthesis of indolo[2,3-b]quinoxaline derivatives. For example, a C-N bond formation can be achieved by coupling an aryl halide, such as 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline, with an amine nucleophile in the presence of a copper(I) iodide (CuI) catalyst. researchgate.netjomardpublishing.com This method is particularly useful for the N-arylation of heterocyclic compounds. nih.gov While traditional Ullmann couplings required harsh conditions, modern protocols often use ligands like L-proline to facilitate the reaction under milder temperatures. nih.govmdpi.com
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," is primarily used to form 1,2,3-triazole rings. While not directly forming the indoloquinoxaline core, it can be a powerful tool for functionalizing the scaffold. For instance, if an alkyne or azide (B81097) group is present on the indolo[2,3-b]quinoxaline core, CuAAC allows for the efficient attachment of various side chains and molecular tags. nih.gov A related copper-catalyzed cascade reaction has been used to synthesize tetrahydro-5H-indolo[2,3-b]quinolines, demonstrating copper's utility in building similar fused heterocyclic systems. acs.org
| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Reference |
| Modified Ullmann C-N Coupling | 6-Benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline, Benzylamine | CuI, DMF | Synthesis of N-substituted indolo[2,3-b]quinoxaline. | jomardpublishing.com |
| Ullmann-type C-C and C-N Coupling | N-(2-iodophenyl)acetamide, Malononitrile | CuI, L-proline | One-pot synthesis of indolo[1,2-a]quinazolines. | nih.gov |
| CuAAC | Organic azides, 1-Iodoalkynes | CuI, Amine ligand | Synthesis of 5-iodo-1,2,3-triazoles for further functionalization. | nih.gov |
| Cascade Reaction | 2-(Chloromethyl)anilines, Indoles | Cu(OTf)2 | Synthesis of tetrahydro-5H-indolo[2,3-b]quinolines. | acs.org |
Ruthenium-Catalyzed Tandem C-H Functionalization
Ruthenium catalysis has emerged as a powerful tool for direct C-H functionalization, offering atom-economical pathways to complex molecules. rsc.org A one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines has been developed using a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides. bohrium.comacs.orgnih.gov This reaction proceeds through a double C-N bond formation strategy, providing the desired products in high yields. acs.org
The proposed mechanism involves the formation of a five-membered ruthenacycle intermediate, followed by a radical-mediated second C-N bond formation. acs.orgnih.govacs.org This tandem approach represents a highly efficient route for preparing biologically relevant 6H-indolo[2,3-b]quinoxaline derivatives, showcasing the power of modern C-H activation strategies in heterocyclic synthesis. bohrium.comacs.org
| Substrate | Reagent | Catalyst System | Product | Yield | Reference |
| 2-Arylquinoxalines | Sulfonyl Azides | [RuCl2(p-cymene)]2, AgSbF6 | N-Sulfonyl-6H-indolo[2,3-b]quinoxalines | Up to 94% | acs.orgacs.org |
| 1-Carbamoylindoles | 7-Azabenzonorbornadienes | [Ru(p-cymene)Cl2]2, Cu(OAc)2, AgSbF6 | 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles | - | rsc.org |
Intramolecular Cyclization and Oxidative Annulation Strategies (e.g., Oxidative Cyclodehydrogenation, SNH Reaction)
The formation of the tetracyclic indolo[2,3-b]quinoxaline system is often achieved through intramolecular cyclization reactions, which create the final ring of the scaffold. Among the modern and efficient methods are oxidative cyclodehydrogenation and intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction). nih.gov
A prevalent strategy involves a two-step sequence beginning with a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, followed by an annulation step via intramolecular oxidative cyclodehydrogenation. nih.govsmolecule.com This approach has been successfully employed to construct a variety of indolo[2,3-b]quinoxaline derivatives and their analogues. nih.govsmolecule.com For instance, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, utilizes this sequence. nih.gov The final cyclization is an oxidative process, often carried out in the presence of an oxidizing agent like air, to facilitate the formation of the new heterocyclic ring. nih.gov
Another powerful method for the final ring closure is the intramolecular SNH reaction. nih.govnih.gov This reaction allows for the formation of a C-N bond through the substitution of a hydrogen atom on an aromatic ring, a process that avoids the need for pre-functionalized starting materials. nih.gov This method has been highlighted as a key strategy in the synthesis of indolo[2,3-b]quinoxaline derivatives, particularly in approaches that also utilize a preliminary Buchwald-Hartwig cross-coupling. nih.gov
The choice of cyclization strategy can be influenced by the desired substitution pattern and the nature of the precursor molecules. Metal-free conditions for intramolecular cyclization have also been developed, offering alternative synthetic routes. nih.gov
Table 1: Key Intramolecular Cyclization and Annulation Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Oxidative Cyclodehydrogenation | Formation of a new ring through the removal of two hydrogen atoms under oxidative conditions, often following a cross-coupling reaction. nih.govsmolecule.com | Can be catalyzed by transition metals or occur under metal-free conditions. nih.govnih.gov |
| SNH Reaction | Intramolecular Nucleophilic Aromatic Substitution of Hydrogen, where a nucleophile displaces a hydrogen atom on an aromatic ring to form a new bond. nih.govnih.gov | Avoids the need for pre-functionalized substrates, making it an atom-economical approach. nih.gov |
Regioselective Functionalization and Derivatization for Alkyl Chain Incorporation (e.g., Methylation, Pentylation at N4/N5 positions)
The biological activity and material properties of indolo[2,3-b]quinoxalines can be significantly modulated by the introduction of substituents at the nitrogen atoms (N4, N5, and N6). nih.govresearchgate.net The regioselective incorporation of alkyl chains, such as methyl and pentyl groups, is therefore of critical importance for developing compounds like this compound.
Alkylation of the indolo[2,3-b]quinoxaline core can be challenging due to the presence of multiple nitrogen atoms that can potentially be alkylated. However, methods for the regioselective N-alkylation have been developed. For the related indolo[3,2-b]quinoline system, methylation at the N-5 position to yield cryptolepine (B1217406) can be achieved using reagents like methyl iodide or methyl triflate. nih.gov
In the context of indolo[2,3-b]quinoxalines, the synthesis of N-substituted derivatives has been reported through various means. For example, 6-alkyl-6H-indolo[2,3-b]quinoxalines have been synthesized via the condensation of o-phenylenediamine with N-alkylated indoline-2,3-diones. researchgate.net This pre-alkylation of the indole precursor ensures the regioselective introduction of the alkyl group at the indole nitrogen.
A Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation, has been shown to produce N-substituted 6H-indolo[2,3-b]quinoxalines in high yields. researchgate.net While this method targets the N6 position, it demonstrates a sophisticated approach to N-functionalization. The synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines further supports the feasibility of alkylation at the N4 position of analogous systems. nih.gov
The synthesis of a compound with alkyl groups at both the N4 and N5 positions, such as this compound, would likely require a multi-step approach. This could involve the sequential alkylation of the indolo[2,3-b]quinoxaline scaffold, potentially using different alkylating agents and reaction conditions to control the regioselectivity, or the synthesis could start from pre-alkylated precursors.
Table 2: Examples of N-Alkylated Indolo[2,3-b]quinoxaline Derivatives and Analogues
| Compound/Analogue | Position of Alkylation | Synthetic Approach | Reference |
|---|---|---|---|
| 6-Decyl-6H-indolo[2,3-b]quinoxaline | N6 | Condensation of o-phenylenediamine with 1-decyl-indoline-2,3-dione. | researchgate.net |
| 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | N4 | Buchwald-Hartwig cross-coupling followed by intramolecular oxidative cyclodehydrogenation. | nih.gov |
| N-Substituted 6H-indolo[2,3-b]quinoxalines | N6 | Ru(II)-catalyzed ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides. | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques in Indolo 2,3 B Quinoxaline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For derivatives of indolo[2,3-b]quinoxaline, both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the position of substituents, and the electronic environment of each nucleus.
In the case of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline , the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, would exhibit distinct signals corresponding to the aromatic protons of the indoloquinoxaline core and the aliphatic protons of the methyl and pentyl substituents. uni.lu Based on data from structurally similar 6-alkyl-6H-indolo[2,3-b]quinoxalines, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.30 and 8.40 ppm. researchgate.net The protons of the pentyl chain would appear in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) would likely appear as a triplet around δ 4.50-4.60 ppm. uni.lu The other methylene groups of the pentyl chain and the terminal methyl group would produce a series of multiplets and a triplet, respectively, between δ 0.80 and 2.00 ppm. The methyl group attached to the quinoxaline (B1680401) ring would likely appear as a singlet in the aromatic region, with its exact shift influenced by its position on the ring.
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The aromatic carbons of the indolo[2,3-b]quinoxaline core are expected to show signals in the range of δ 110 to 150 ppm. uni.lu The carbon of the N-CH₂ group of the pentyl chain would likely resonate around δ 41-44 ppm. researchgate.net The remaining carbons of the pentyl group would appear in the upfield region, typically between δ 14 and 32 ppm. uni.lu The carbon of the methyl substituent on the quinoxaline ring would also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.30 - 8.40 | m | Aromatic Protons |
| ¹H | ~4.50 - 4.60 | t | N-CH₂ (Pentyl) |
| ¹H | ~2.30 - 2.50 | s | Ar-CH₃ |
| ¹H | ~0.80 - 2.00 | m, t | -(CH₂)₃-CH₃ (Pentyl) |
| ¹³C | 110 - 150 | - | Aromatic Carbons |
| ¹³C | ~41 - 44 | - | N-CH₂ (Pentyl) |
| ¹³C | ~20 - 22 | - | Ar-CH₃ |
| ¹³C | ~14 - 32 | - | -(CH₂)₃-CH₃ (Pentyl) |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For This compound , high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, and its accurate mass would correspond to the calculated exact mass of the compound.
Electron ionization (EI) mass spectrometry is commonly used for the analysis of indolo[2,3-b]quinoxaline derivatives. imist.ma The mass spectrum of these compounds typically shows a prominent molecular ion peak, which is indicative of the stability of the fused aromatic ring system. The fragmentation pattern can provide valuable structural information. For N-alkylated indoloquinoxalines, a common fragmentation pathway involves the cleavage of the alkyl chain. scirp.org For This compound , one would expect to see fragments corresponding to the loss of the pentyl group or parts of it. The fragmentation of the core indoloquinoxaline ring system can also occur, leading to characteristic fragment ions that can help to confirm the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would display characteristic absorption bands corresponding to its structural features.
The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and pentyl groups would be observed in the 2850-2960 cm⁻¹ range. The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1250-1350 cm⁻¹ range. The presence and pattern of these bands can confirm the presence of the indoloquinoxaline core and the alkyl substituents.
Table 2: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | Stretching | Aromatic C-H |
| 2850 - 2960 | Stretching | Aliphatic C-H |
| 1450 - 1620 | Stretching | Aromatic C=C and C=N |
| 1250 - 1350 | Stretching | Aromatic C-N |
X-ray Crystallography for Solid-State Structural Analysis
The resulting crystal structure would confirm the planar nature of the indolo[2,3-b]quinoxaline ring system and reveal the precise geometry of the methyl and pentyl substituents. It would also provide insights into the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice. For related quinoxaline derivatives, X-ray crystallography has been successfully used to confirm their structures and stereochemistry. nih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For This compound , both thin-layer chromatography (TLC) and column chromatography would be used during its synthesis and purification. TLC, often performed on silica (B1680970) gel plates, would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. researchgate.net
For the purification of indolo[2,3-b]quinoxaline derivatives, column chromatography using silica gel as the stationary phase is a common method. The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, would be optimized to achieve good separation of the desired product from any impurities or byproducts.
High-performance liquid chromatography (HPLC) is another powerful technique for both the purification and purity assessment of these compounds. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is frequently employed for the analysis of indole (B1671886) and quinoxaline derivatives. nih.govyoutube.com This method can provide a quantitative measure of the purity of the final compound.
Computational and Theoretical Investigations of 4 Methyl 5 Pentylindolo 2,3 B Quinoxaline Molecular Architecture
Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of organic molecules like indolo[2,3-b]quinoxaline derivatives. ufms.br
For various indolo[2,3-b]quinoxaline derivatives, DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. For instance, studies on related quinoxaline (B1680401) derivatives have shown that substitutions on the core structure can significantly influence these energy levels. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 1: Representative Theoretical Data for Analogous Quinoxaline Derivatives (Note: This data is for illustrative purposes and does not represent 4-Methyl-5-pentylindolo[2,3-b]quinoxaline)
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline | Highest | --- | Lowest |
Data is qualitative as specific numerical values for a range of comparable derivatives are not consistently reported in a single source.
Molecular orbital analysis for the indolo[2,3-b]quinoxaline scaffold reveals how electron density is distributed across the molecule. The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution and intramolecular interactions, such as hyperconjugative and steric effects, which are influenced by substituents like methyl and pentyl groups. ufms.br
The conformational landscape of a molecule like this compound would be explored through computational methods to identify its most stable three-dimensional structure. The flexible pentyl group can adopt numerous conformations, and energy minimization calculations are essential to find the global minimum energy structure, which is crucial for understanding its interaction with biological receptors.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could predict how the molecule behaves in a biological environment, such as in solution or near a protein binding site. These simulations provide insights into conformational changes and intermolecular interactions that are not apparent from static models. For example, MD simulations have been used to study the stability of ligand-protein complexes for other quinoxaline derivatives. mdpi.com
Computational Electrochemistry and Redox Potential Prediction
The electrochemical properties of indolo[2,3-b]quinoxaline derivatives are of interest for applications in organic electronics and as redox-active materials. benthamscience.comacs.org Computational electrochemistry, using methods like DFT, can predict the redox potentials of these compounds. For example, studies on certain substituted indolo[2,3-b]quinoxalines have shown that electron-donating groups can lower the reduction potential, which is a key parameter for their use as anolytes in redox flow batteries. acs.org The methyl group is weakly electron-donating, and the pentyl group has a similar electronic effect, suggesting these substituents would subtly influence the redox properties of the indolo[2,3-b]quinoxaline core.
Mechanistic Investigations into the Biological Activities of Indolo 2,3 B Quinoxaline Derivatives
Molecular Target Identification and Validation
The biological activity of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-pentylindolo[2,3-b]quinoxaline, is often initiated by their interaction with specific molecular targets. These interactions can lead to the inhibition of crucial enzymes or interference with nucleic acid functions, forming the basis of their therapeutic potential.
Enzyme Inhibition Studies
While specific studies on this compound are limited, research on analogous indolo[2,3-b]quinoxaline and related quinoxaline (B1680401) structures provides insights into potential enzyme-inhibitory mechanisms.
SHP1: Indolo[2,3-b]quinoxaline derivatives have been investigated for their potential to inhibit protein tyrosine phosphatases like SHP1, which are involved in signal transduction pathways. Inhibition of such enzymes can modulate cellular processes like proliferation and apoptosis.
Adenosine (B11128) Kinase Rv2202c: In the context of antitubercular activity, some heterocyclic compounds containing an adenosine-like segment have been shown to target adenosine kinase Rv2202c in Mycobacterium tuberculosis. nih.gov This enzyme is crucial for the purine (B94841) salvage pathway in mycobacteria. nih.gov Docking studies of related compounds have indicated potential binding to the active site of Rv2202c, suggesting a possible mechanism of action for antimycobacterial quinoxaline derivatives. nih.gov
Other Kinases: Certain indolo[2,3-b]quinoxaline derivatives have demonstrated inhibitory activity against cdc25 kinase, an important cell cycle regulator. researchgate.net Additionally, quinoxaline-based compounds have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and PfPI4-kinase in the context of different diseases. nih.govnih.gov
DNA/RNA Interaction Mechanisms
A predominant mechanism of action for many indolo[2,3-b]quinoxaline compounds is their interaction with DNA. researchgate.net The planar nature of the indolo[2,3-b]quinoxaline ring system facilitates these interactions.
DNA Intercalation: The planar aromatic chromophore of quinoxaline derivatives can insert itself between the base pairs of the DNA double helix. nih.gov This intercalation distorts the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov The thermal stability of the DNA-compound complex is a key parameter in evaluating the efficacy of these intercalators. researchgate.net
Duplex Stabilization: By intercalating into the DNA, these compounds can increase the thermal stability of the DNA duplex. This stabilization can hinder the unwinding of DNA necessary for replication and transcription. Highly active indolo[2,3-b]quinoxaline derivatives have demonstrated a significant ability to form stable complexes with DNA. researchgate.net
Cellular Pathway Modulation
The interaction of this compound with molecular targets can trigger a cascade of events that modulate various cellular signaling pathways.
PI3K/AKT/mTOR Pathway: A synthesized derivative of neocryptolepine, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which shares a structural resemblance to the compound of interest, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is critical for cell growth, proliferation, and survival.
Cytokine Storm Attenuation: Pyrrolo[2,3-b]quinoxalines, which are structurally related to indolo[2,3-b]quinoxalines, have been investigated for their potential to inhibit PDE4 and subsequently attenuate the production of tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a role in modulating inflammatory pathways.
Mechanistic Basis of Antimicrobial Action
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The lipophilicity of these compounds, which can be influenced by substituents like methyl and pentyl groups, may enhance their permeability through microbial cell walls. nih.gov
Anti-TB: The potential mechanism for antitubercular activity of related compounds involves the inhibition of enzymes like adenosine kinase Rv2202c, which is vital for mycobacterial survival. nih.gov
Antibacterial: The antibacterial action of quinoxaline derivatives is often attributed to their ability to interfere with bacterial DNA synthesis or other essential cellular processes. The presence of specific functional groups can significantly influence their activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal: Certain quinoxaline derivatives have also exhibited antifungal properties, although the precise mechanisms are still under investigation. nih.gov
Mechanism of Action in Antimalarial/Anti-plasmodial Contexts
Quinoxaline-based compounds have emerged as promising antimalarial agents. nih.gov
PfQRP1 Interaction: Resistance studies with quinoxaline-based antimalarial compounds have identified mutations in a putative hydrolase named Plasmodium falciparum quinoxaline resistance protein 1 (PfQRP1). nih.gov This suggests that PfQRP1 may be a target of these compounds.
Heme Inhibition: While not directly demonstrated for this specific compound, a common mechanism for quinoline-containing antimalarials is the inhibition of heme detoxification in the parasite, leading to a toxic buildup of free heme.
Elucidation of Antiviral Mechanisms
The antiviral activity of indolo[2,3-b]quinoxaline derivatives has been a significant area of research. nih.govnih.gov
One of the primary antiviral mechanisms is the inhibition of viral DNA synthesis. nih.gov For instance, the derivative B-220 was found to inhibit the replication of herpes simplex virus, cytomegalovirus, and varicella-zoster virus. nih.gov
This inhibition of viral DNA synthesis appears to be more potent against viral DNA than cellular DNA, suggesting a degree of selectivity. nih.gov The exact molecular target within the viral replication machinery is still under investigation, as direct inhibition of viral DNA polymerases was not observed in some studies. nih.gov
Advanced Applications of Indolo 2,3 B Quinoxaline Derivatives in Materials Science and Other Fields
Organic Electronics Applications (e.g., Semiconductors, OLEDs, Electron-Transporting Layers)
Indolo[2,3-b]quinoxaline derivatives are recognized for their potential in organic electronics due to their planar, fused heterocyclic structure which can facilitate intermolecular π-π stacking and charge transport. nih.gov These characteristics are crucial for applications as semiconductors and as components in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com
Research on various derivatives has highlighted their use as electron-transporting and emitting layers in electronic devices. nih.govresearchgate.net The performance of these materials is often tuned by modifying the substituents on the indolo[2,3-b]quinoxaline core. For instance, studies on other derivatives have demonstrated their potential as deep-red OLED materials. nih.gov However, specific research detailing the semiconductor properties, performance in OLEDs, or utility as an electron-transporting layer for 4-Methyl-5-pentylindolo[2,3-b]quinoxaline is currently absent from the scientific record.
Chemosensing and Biosensing Technologies
The indolo[2,3-b]quinoxaline scaffold has been investigated for its potential in chemosensing and biosensing applications. nih.gov The electron-rich nature of the indole (B1671886) moiety combined with the electron-accepting quinoxaline (B1680401) part can lead to compounds with interesting photophysical properties that may be altered in the presence of specific analytes. This makes them candidates for fluorescent chemosensors. nih.gov While the general class of compounds is considered promising for developing multifunctional chemosensors, there is no specific data available on the use of this compound in these technologies.
Nonaqueous Redox Flow Batteries (NARFBs) as Anolyte Scaffolds
A significant area of application for indolo[2,3-b]quinoxaline derivatives is in energy storage, specifically as anolyte materials in nonaqueous redox flow batteries (NARFBs). semanticscholar.orgresearchgate.net The core structure is capable of reversible reduction at low potentials, making it a suitable scaffold for anolytes.
Detailed studies have been conducted on various derivatives to optimize their performance in NARFBs. For example, a study on a library of indolo[2,3-b]quinoxaline derivatives identified a different substituted compound as a highly stable anolyte with a low reduction potential and high solubility. semanticscholar.orgresearchgate.net This particular derivative, when paired with a suitable catholyte, resulted in a high-voltage, stable all-organic NARFB. semanticscholar.orgresearchgate.net Unfortunately, no such electrochemical data or performance evaluation in a redox flow battery has been published for this compound.
Fluorescent Probes and Imaging Agents
The inherent fluorescence of many indolo[2,3-b]quinoxaline derivatives makes them attractive candidates for use as fluorescent probes and imaging agents. Their emission properties can often be tuned by chemical modification. Research on related compounds has shown that they can exhibit aggregation-induced emission (AIE), a desirable property for bio-imaging applications. However, specific studies detailing the synthesis and application of this compound as a fluorescent probe or imaging agent are not available.
Future Research Directions and Unexplored Avenues for 4 Methyl 5 Pentylindolo 2,3 B Quinoxaline Research
The scaffold of indolo[2,3-b]quinoxaline has been a subject of considerable interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications in electronics. nih.govnih.govresearchgate.net However, the specific derivative, 4-Methyl-5-pentylindolo[2,3-b]quinoxaline, remains largely understudied. Future research should be directed towards a thorough exploration of its properties and potential applications, building upon the knowledge gained from the broader class of indolo[2,3-b]quinoxalines.
Q & A
Q. Q1: What are the most common synthetic routes for preparing 4-methyl-5-pentylindolo[2,3-b]quinoxaline, and what are their limitations?
A: The compound is typically synthesized via transition-metal-catalyzed cross-coupling or intramolecular cyclization. For example, Pd-catalyzed Suzuki coupling followed by annulation with amines is a two-step method yielding moderate-to-high efficiency (60–85% yields) . However, one-pot Pd-catalyzed C–N coupling and C–H activation reactions offer faster synthesis but suffer from limited substrate scope (e.g., poor compatibility with bulky substituents) . Key characterization methods include NMR for structural confirmation and cyclic voltammetry for HOMO/LUMO analysis .
Q. Q2: How are the physicochemical properties (e.g., HOMO/LUMO levels) of this compound determined experimentally?
A: Electrochemical properties are measured via cyclic voltammetry in acetonitrile using a Ag/AgCl reference electrode. For example, derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibit HOMO levels of −5.3 eV and band gaps of 2.1 eV, critical for photovoltaic applications . UV-Vis spectroscopy (in THF or DCM) and DFT simulations further validate optical properties .
Advanced Synthesis and Optimization
Q. Q3: How can substrate scope limitations in one-pot Pd-catalyzed syntheses be addressed?
A: Substrate limitations arise from steric hindrance and electronic effects. A two-step approach involving Suzuki coupling (to pre-functionalize the quinoxaline core) followed by Pd-catalyzed annulation expands compatibility with aliphatic/aromatic amines . For example, substituting bulky pentyl groups requires adjusting reaction time (12–24 hrs) and temperature (80–100°C) to maintain yields >70% .
Q. Q4: What green chemistry methods are viable for synthesizing indoloquinoxaline derivatives?
A: Microwave-assisted synthesis in water-PEG or ethanol-water mixtures reduces solvent waste. For instance, substituted quinoxalines are synthesized in 85–90% yields under microwave irradiation (150°C, 20 mins), avoiding toxic solvents . Catalyst recycling (e.g., Pd/C) and solvent-free mechanochemical methods are also emerging .
Photovoltaic and Material Science Applications
Q. Q5: How does this compound perform as a donor in dye-sensitized solar cells (DSSCs)?
A: Indoloquinoxaline-based dyes (e.g., FS10-FS12) show broad absorption (λmax = 450–600 nm) and high molar extinction coefficients (ε > 30,000 M⁻¹cm⁻¹) due to extended π-conjugation . Power conversion efficiencies (PCE) up to 7.12% are achieved by pairing with thiophene linkers, which reduce aggregation on TiO₂ surfaces .
Q. Q6: What molecular design strategies improve charge transport in indoloquinoxaline-based materials?
A: Introducing electron-rich substituents (e.g., methoxy groups) lowers the HOMO level, enhancing hole transport. For example, 6-(4-methoxyphenyl)-substituted derivatives exhibit reduced band gaps (1.9 eV) and higher charge mobility in OLEDs . Triarylamine extensions further improve thermal stability (Tg > 150°C) .
Biological Activity and Mechanism
Q. Q7: What evidence supports DNA intercalation as the primary mechanism for this compound’s anticancer activity?
A: Thermal denaturation assays show increased DNA melting temperatures (ΔTm = 8–12°C) upon binding, indicative of intercalation. Compounds like IDQ-10 (IC₅₀ = 2.1 µM against HL-60 cells) exhibit strong affinity for GC-rich regions via planar indoloquinoxaline cores . Linear dichroism and molecular docking confirm minor groove binding .
Q. Q8: How do substituents influence antiviral selectivity (e.g., herpes simplex virus inhibition)?
A: Dimethylaminoethyl side chains (e.g., in B-220) enhance viral DNA binding (Kd = 0.5 µM) by stabilizing electrostatic interactions with phosphate backbones. Selectivity over host DNA is achieved through optimized side-chain length and flexibility, reducing cellular toxicity (CC₅₀ > 30 µM) .
Data Contradictions and Resolution
Q. Q9: Why do conflicting reports exist regarding the cytotoxicity of indoloquinoxaline derivatives?
A: Discrepancies arise from variations in substituent positioning and assay conditions. For example, IDQ-5 (IC₅₀ = 5.3 µM) underperforms IDQ-10 due to steric hindrance from branched side chains . Standardizing cell lines (e.g., HL-60 vs. HeLa) and exposure times (48–72 hrs) is critical for cross-study comparisons .
Q. Q10: How can computational models reconcile experimental HOMO/LUMO data with theoretical predictions?
A: TDDFT simulations using B3LYP/6-31G(d) basis sets align with cyclic voltammetry data (R² > 0.95) for triarylamine derivatives. Discrepancies (<0.2 eV) are attributed to solvent effects (e.g., THF vs. gas phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
